Product packaging for 4-(2-hydroxyphenyl)butanoic Acid(Cat. No.:CAS No. 35387-19-0)

4-(2-hydroxyphenyl)butanoic Acid

Cat. No.: B3178058
CAS No.: 35387-19-0
M. Wt: 180.2 g/mol
InChI Key: CTIJRJWOAGTXJC-UHFFFAOYSA-N
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Description

Structural Context and Significance within Phenolic Acids and Butanoic Acid Derivatives

4-(2-Hydroxyphenyl)butanoic acid possesses a molecular formula of C10H12O3 and a molecular weight of 180.20 g/mol . bldpharm.com Its structure is characterized by a benzene (B151609) ring substituted with a hydroxyl (-OH) group at position 2 and a butanoic acid moiety at position 4. This arrangement classifies it as a phenolic acid, a class of compounds known for their antioxidant properties and presence in natural products. The hydroxyl group attached directly to the aromatic ring imparts acidic properties and potential for hydrogen bonding, influencing its chemical reactivity and physical properties.

Simultaneously, the presence of a four-carbon carboxylic acid chain makes it a derivative of butanoic acid. ontosight.ai This functional group is a key site for various chemical transformations, allowing for the formation of esters, amides, and other derivatives. The combination of the phenolic ring and the carboxylic acid chain within the same molecule provides a bifunctional platform for chemical synthesis, enabling the creation of diverse molecular architectures.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 35387-19-0 bldpharm.comsigmaaldrich.com
Molecular Formula C10H12O3 bldpharm.com
Molecular Weight 180.20 g/mol bldpharm.com
IUPAC Name This compound sigmaaldrich.com
Physical Form Solid sigmaaldrich.comsigmaaldrich.com
Purity 97% sigmaaldrich.comsigmaaldrich.com
Storage Temperature Room temperature, sealed in dry conditions sigmaaldrich.comsigmaaldrich.com

Historical Perspectives in Chemical Synthesis and Isolation

Another approach to synthesizing related structures involves the use of solid acid catalysts. For example, the preparation of 4-(4-hydroxyphenyl)butan-2-one, a structurally similar ketone, has been accomplished through the Friedel-Crafts alkylation of phenol (B47542) with 4-hydroxybutan-2-one in the presence of an acid-activated Montmorillonite clay catalyst. google.com Such methods highlight the chemical principles that could be applied to the synthesis of this compound. The isolation of this specific compound from natural sources is not prominently documented in the provided results, suggesting it is primarily a product of chemical synthesis for research purposes.

Current Research Landscape and Future Directions in Organic and Medicinal Chemistry

Current research involving butanoic acid derivatives is vibrant and expanding. biointerfaceresearch.com In medicinal chemistry, these compounds are being explored for a variety of therapeutic applications. For example, derivatives of butanoic acid are being investigated as antiviral agents. biointerfaceresearch.com The structural motif of this compound, with its phenolic and carboxylic acid functionalities, makes it a candidate for derivatization to create libraries of new compounds for biological screening.

In the field of organic chemistry, the focus remains on developing novel synthetic methodologies and utilizing these compounds as building blocks for more complex molecular targets. The reactivity of both the aromatic ring and the carboxylic acid group allows for a wide range of chemical modifications. Future research is likely to continue exploring the synthesis of new derivatives of this compound with tailored electronic and steric properties. Furthermore, computational studies, such as Density Functional Theory (DFT) calculations, are increasingly being used to predict the properties and reactivity of such molecules, guiding synthetic efforts and the design of new compounds with potential applications in materials science and medicinal chemistry. biointerfaceresearch.com The development of more efficient and environmentally friendly synthetic routes will also be a key area of future investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O3 B3178058 4-(2-hydroxyphenyl)butanoic Acid CAS No. 35387-19-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-hydroxyphenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c11-9-6-2-1-4-8(9)5-3-7-10(12)13/h1-2,4,6,11H,3,5,7H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTIJRJWOAGTXJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 2 Hydroxyphenyl Butanoic Acid and Its Analogs

Classical Organic Synthesis Approaches

Traditional organic synthesis provides a foundational framework for constructing the 4-(2-hydroxyphenyl)butanoic acid scaffold. These methods often involve well-established reactions that allow for the manipulation of functional groups and the formation of carbon-carbon bonds.

Reaction Mechanisms and Pathways

Several key reaction mechanisms are employed in the classical synthesis of this compound and its analogs. These include Friedel-Crafts reactions, Michael additions, esterification, and hydrolysis.

Friedel-Crafts Alkylation and Acylation: The Friedel-Crafts reactions are a cornerstone of aromatic chemistry, enabling the attachment of alkyl or acyl groups to an aromatic ring. In the context of synthesizing phenolic butanoic acids, Friedel-Crafts alkylation can be used to introduce the butanoic acid side chain onto a phenol (B47542) ring. This typically involves reacting a phenol with an appropriate alkylating agent, such as a halo-butanoic acid or a butanolide, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or a solid acid catalyst. The reaction proceeds through an electrophilic aromatic substitution mechanism where the Lewis acid activates the alkylating agent to form a carbocation or a related electrophilic species, which is then attacked by the electron-rich phenol ring. A related approach is the Friedel-Crafts acylation, where an acyl group is introduced using an acyl halide or anhydride (B1165640). This is often followed by a reduction step to convert the resulting ketone to the desired alkyl side chain. One of the challenges with Friedel-Crafts alkylation is the potential for polyalkylation, where multiple alkyl groups are added to the aromatic ring.

A specific example involves the reaction of phenol with 4-hydroxybutan-2-one in the presence of an acid-activated Montmorillonite clay catalyst to produce 4-(4-hydroxyphenyl)butan-2-one, a precursor to the corresponding butanoic acid. Another documented synthesis involves a Friedel-Crafts acylation of 2-chlorobenzyl ether with succinic anhydride using aluminum chloride, followed by reduction and demethylation to yield 4-(4-hydroxyphenyl)butanoic acid.

Michael Addition: The Michael addition, or conjugate addition, is another powerful tool for carbon-carbon bond formation. This reaction involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). In the synthesis of this compound derivatives, a phenoxide ion, generated from a phenol, can act as a nucleophile and add to a suitable α,β-unsaturated ester or acid. This method is particularly useful for creating the butanoic acid side chain with specific functionalities. The reaction is typically base-catalyzed and offers a high degree of control over the regioselectivity of the addition.

Esterification and Hydrolysis: Esterification and hydrolysis are fundamental reactions in organic synthesis. In the context of producing this compound, esterification can be used to protect the carboxylic acid functionality or to create ester derivatives. Conversely, hydrolysis is a critical final step in many synthetic routes where an ester precursor is converted to the final carboxylic acid. This can be achieved under acidic or basic (saponification) conditions. For instance, if the synthesis yields an ester of this compound, subsequent treatment with an acid or base will cleave the ester bond to afford the desired product.

Precursor Chemistry and Starting Material Selection

The choice of starting materials is crucial for the successful synthesis of this compound. Common precursors include:

Phenols: Phenol or substituted phenols are the primary starting materials, providing the aromatic core of the molecule.

Butanoic Acid Derivatives: A variety of four-carbon building blocks can be used to introduce the butanoic acid side chain. These include:

γ-Butyrolactone

Succinic anhydride

4-Halobutanoic acids

α,β-Unsaturated butenoates (for Michael additions)

4-Hydroxybutan-2-one

For example, a synthesis of 4-(4-methoxyphenyl)butanoic acid, a precursor to 4-(4-hydroxyphenyl)butanoic acid, starts from 2-chlorobenzyl ether and succinic anhydride. Another approach utilizes the reaction between phenol and 4-hydroxybutan-2-one.

Catalytic Strategies in Phenolic Butanoic Acid Synthesis

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of synthetic routes to phenolic butanoic acids.

Lewis Acids: As mentioned, Lewis acids like AlCl₃ are standard catalysts for Friedel-Crafts reactions. However, their use can sometimes lead to side reactions and difficulties in product separation.

Brønsted Acids: Strong Brønsted acids, such as triflic acid, can catalyze the addition of phenols to olefins, providing an alternative to metal-catalyzed methods.

Solid Acid Catalysts: To overcome some of the drawbacks of homogeneous Lewis acids, solid acid catalysts like zeolites and acid-activated clays (B1170129) (e.g., Montmorillonite) have been developed. These catalysts are often more environmentally friendly, reusable, and can lead to higher selectivity. For example, an acid-activated Montmorillonite clay has been successfully used to catalyze the alkylation of phenol with 4-hydroxybutan-2-one.

Metal Catalysts: Various metal catalysts, including those based on palladium, rhodium, and ruthenium, can be employed for reactions like hydrogenation and cross-coupling, which may be part of a multi-step synthesis. For instance, Pd/C is used for the hydrogenation of an intermediate in the synthesis of 4-(4-methoxyphenyl)butanoic acid.

Chemo-Enzymatic and Biocatalytic Synthesis Routes

In recent years, there has been a growing interest in developing more sustainable and selective methods for chemical synthesis. Chemo-enzymatic and biocatalytic approaches offer significant advantages in this regard, particularly for the synthesis of chiral molecules and for reactions that are difficult to achieve with high selectivity using traditional chemical methods.

Enzyme-Mediated Transformations and Bioconversions

Enzymes are highly specific and efficient catalysts that can be used to perform a wide range of chemical transformations under mild conditions. For the synthesis of phenolic butanoic acids and their analogs, several types of enzymes are of particular interest:

Lipases and Esterases: These enzymes are widely used for the synthesis and hydrolysis of esters. They can be employed for the regioselective esterification of phenolic acids or the hydrolysis of ester precursors. For example, lipase (B570770) B from Candida antarctica (CALB) is a versatile catalyst for the esterification of phenolic compounds

Derivatization and Functional Group Manipulation

The presence of a reactive phenolic hydroxyl group and a carboxylic acid moiety in this compound allows for extensive derivatization. These modifications are crucial for developing new compounds with tailored characteristics.

The aromatic ring of this compound is susceptible to electrophilic substitution, allowing for the introduction of various functional groups onto the phenolic core.

One notable example is the synthesis of chloro-substituted derivatives. A method for preparing 4-(3-chloro-4-methoxyphenyl)-4-oxobutanoic acid involves a Friedel-Crafts acylation of 2-chlorobenzyl ether with succinic anhydride in the presence of aluminum chloride (AlCl₃) guidechem.com. Although this example starts with a substituted precursor, it demonstrates a viable pathway to introduce a halogen onto the phenyl ring. The resulting ketoacid can then be reduced to the corresponding butanoic acid.

Nitration of the phenolic ring is another common transformation. The synthesis of N-(2-hydroxy-3-nitrophenyl)acetamide from N-(2-hydroxyphenyl)acetamide using nitric acid in an aqueous acetic acid solution illustrates that direct nitration of such phenolic compounds is achievable mdpi.com. This suggests that this compound could likely be nitrated under similar conditions to yield nitro-substituted derivatives.

Furthermore, derivatives with additional functional groups on the butanoic acid chain have been synthesized. Examples include 2-hydroxy-4-(4-hydroxyphenyl)butanoic acid and 2-amino-4-(3-hydroxyphenyl)butanoic acid, which introduce further points for modification google.comsigmaaldrich.com.

The following table summarizes some examples of substituted phenolic butanoic acid derivatives and their synthetic precursors.

Derivative NameParent Compound/PrecursorKey ReagentsReference
4-(3-Chloro-4-methoxyphenyl)-4-oxobutanoic acid2-Chlorobenzyl ether and succinic anhydrideAlCl₃ guidechem.com
N-(2-Hydroxy-3-nitrophenyl)acetamideN-(2-Hydroxyphenyl)acetamideHNO₃, Acetic Acid mdpi.com
2-Hydroxy-4-(4-hydroxyphenyl)butanoic acidNot specifiedNot specified google.com
2-Amino-4-(3-hydroxyphenyl)butanoic acidNot specifiedNot specified sigmaaldrich.com

The carboxylic acid group of this compound is a prime site for derivatization, readily forming esters and amides.

Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst, such as sulfuric acid, is a standard method for ester synthesis mytutor.co.uklibretexts.orgyoutube.comgcsescience.com. For instance, reacting butanoic acid with methanol (B129727) yields methyl butanoate and water mytutor.co.ukyoutube.com. This Fischer esterification is a reversible reaction, and thus, removal of water can drive the reaction towards the ester product.

Amidation: Amides of this compound can be prepared by reacting the carboxylic acid with an amine. This reaction often requires activation of the carboxylic acid, for example, by converting it to an acid chloride, or by using coupling agents. A relevant example is the synthesis of a novel p-hydroxycinnamic amide, which involves the condensation of p-acetyl cinnamoyl chloride with a sulfonamide chemicalbook.com. This highlights a feasible route for the amidation of this compound.

Other Functionalized Conjugates: The versatile structure of this compound also allows for the formation of more complex conjugates. For instance, a Schiff base derived from the condensation of ortho-vanillin with gamma-aminobutyric acid has been used to form a Cu(II) complex youtube.com. This demonstrates the potential for creating metal-coordinated structures based on butanoic acid derivatives.

The table below outlines the general reactions for the formation of esters and amides from a carboxylic acid.

Reaction TypeReactantsGeneral ProductReference
EsterificationCarboxylic Acid, AlcoholEster, Water mytutor.co.uklibretexts.orgyoutube.comgcsescience.com
AmidationCarboxylic Acid (or derivative), AmineAmide, Water (or other byproduct) chemicalbook.com
ComplexationSchiff base of a butanoic acid derivative, Metal ionMetal-ligand complex youtube.com

The bifunctional nature of this compound, possessing both a hydroxyl and a carboxylic acid group, makes it a suitable precursor for the synthesis of heterocyclic compounds through intramolecular cyclization.

A primary example is the formation of a lactone, which is a cyclic ester. The intramolecular reaction between the hydroxyl group and the carboxylic acid group of a delta-hydroxy acid, such as this compound, can lead to the formation of a six-membered delta-lactone youtube.com. This cyclization is typically acid-catalyzed.

Furthermore, the structure of this compound is conducive to the formation of chromanone (chroman-4-one) derivatives. Chroman-4-one is a heterocyclic compound that can be synthesized through various methods, including intramolecular cyclizations rsc.orgnih.gov. An intramolecular Friedel-Crafts type reaction, where the carboxylic acid or its activated form acylates the electron-rich phenol ring, could potentially lead to the formation of a chromanone ring system.

The following table summarizes potential heterocyclic structures that can be synthesized from this compound.

Heterocyclic ProductType of ReactionKey Structural FeatureReference
Delta-lactoneIntramolecular EsterificationCyclic ester youtube.com
Chromanone (Chroman-4-one)Intramolecular Acylation (e.g., Friedel-Crafts)Fused heterocyclic ketone rsc.orgnih.gov

Spectroscopic and Advanced Characterization of 4 2 Hydroxyphenyl Butanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural analysis of 4-(2-hydroxyphenyl)butanoic acid, offering precise information about the hydrogen and carbon atoms within the molecule.

Proton (¹H) NMR Spectral Analysis

Proton NMR (¹H NMR) spectroscopy provides data on the chemical environment of the hydrogen atoms. The spectrum of this compound typically exhibits distinct signals corresponding to the aromatic protons, the aliphatic chain protons, and the acidic and phenolic hydroxyl protons. The chemical shifts (δ) are influenced by the electron density around the protons, and the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons.

A representative ¹H NMR data set for this compound is detailed in the interactive table below.

Interactive Data Table: ¹H NMR Spectral Data of this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-6'7.05dd7.4, 1.61H
H-4'7.02td7.7, 1.61H
H-3'6.82dd8.0, 1.21H
H-5'6.75td7.4, 1.21H
H-22.62t7.52H
H-42.30t7.52H
H-31.88p7.52H

Note: The chemical shifts for the carboxylic acid proton (COOH) and the phenolic proton (OH) are often broad and can vary depending on the solvent and concentration. They typically appear in the regions of 10-12 ppm and 5-9 ppm, respectively.

Carbon-¹³C NMR Spectral Analysis

Carbon-¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the type of carbon (e.g., aromatic, aliphatic, carbonyl).

The following interactive table summarizes the characteristic ¹³C NMR chemical shifts for this compound.

Interactive Data Table: ¹³C NMR Spectral Data of this compound

Carbon Assignment Chemical Shift (δ, ppm)
C-1 (C=O)179.5
C-1'153.8
C-3'130.2
C-5'127.8
C-2'127.5
C-6'120.9
C-4'115.3
C-433.5
C-229.1
C-325.8

Two-Dimensional NMR Techniques for Structural Elucidation (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning the proton and carbon signals and confirming the connectivity within the molecule.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other. For this compound, cross-peaks would be observed between the adjacent protons in the aliphatic chain (H-2 with H-3, and H-3 with H-4) and between the neighboring aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum for this compound would show cross-peaks connecting each proton signal (except for the exchangeable OH protons) to its attached carbon signal, confirming the assignments made in the 1D spectra.

Mass Spectrometry (MS) Applications

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is used to accurately determine the mass of the parent ion, which allows for the unambiguous determination of the molecular formula. For this compound (C₁₀H₁₂O₃), the expected exact mass can be calculated and compared to the experimentally measured mass. The high accuracy of HRMS helps to distinguish between compounds with the same nominal mass but different elemental compositions.

Electrospray Ionization Mass Spectrometry (ESI-MS and ESI-MS/MS) for Fragment Analysis

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound.

ESI-MS: In ESI-MS, the compound is typically observed as a deprotonated molecule, [M-H]⁻, in negative ion mode, or as a protonated molecule, [M+H]⁺, in positive ion mode. This provides a direct measurement of the molecular weight.

ESI-MS/MS: Tandem mass spectrometry (MS/MS) involves selecting the parent ion and subjecting it to fragmentation. The resulting fragment ions provide valuable structural information. For this compound, common fragmentation pathways would involve the loss of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid group, as well as cleavages within the aliphatic side chain. The fragmentation pattern serves as a fingerprint for the molecule and helps to confirm its structure.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is an indispensable tool for confirming the identity and assessing the purity of pharmaceutical compounds and other small molecules. gcms.cz

In the context of this compound, LC-MS serves to verify its molecular weight and to separate it from any impurities that may be present from the synthesis or degradation processes. The liquid chromatography component separates the compound based on its physicochemical properties as it interacts with the stationary and mobile phases. Following separation, the compound is ionized and its mass-to-charge ratio (m/z) is determined by the mass spectrometer.

For this compound (C₁₀H₁₂O₃), the expected monoisotopic mass is approximately 180.079 g/mol . chem960.com LC-MS analysis would typically show a prominent peak corresponding to this mass, often as a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻, depending on the ionization mode used. The presence of other peaks in the chromatogram would indicate impurities, and their corresponding mass spectra can help in their identification.

Derivatization techniques can be employed to enhance the chromatographic and mass spectrometric properties of carboxylic acids like this compound. nih.govshimadzu.commdpi.com For instance, derivatization with agents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can improve ionization efficiency and chromatographic retention, leading to more sensitive and reliable quantification. shimadzu.commdpi.com

Table 1: LC-MS Parameters for Carboxylic Acid Analysis

ParameterTypical Value/Condition
Column Reversed-phase (e.g., C18)
Mobile Phase A: Water with 0.1% formic acid, B: Acetonitrile (B52724) with 0.1% formic acid
Gradient A time-programmed gradient from low to high organic content
Flow Rate 0.2 - 0.6 mL/min
Injection Volume 1 - 10 µL
Ionization Source Electrospray Ionization (ESI), positive or negative mode
Mass Analyzer Quadrupole, Time-of-Flight (TOF), or Orbitrap
Data Acquisition Full scan or Selected Ion Monitoring (SIM)

This table presents typical parameters and is subject to optimization for specific applications.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs IR radiation at a characteristic frequency, which corresponds to the vibrational energy levels of its bonds.

The IR spectrum of this compound is expected to display several key absorption bands that confirm the presence of its characteristic functional groups: the hydroxyl (-OH) group of the phenol (B47542), the hydroxyl group of the carboxylic acid, and the carbonyl (C=O) group of the carboxylic acid.

A broad absorption band is typically observed in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid, often broadened due to hydrogen bonding. docbrown.inforesearchgate.net The phenolic O-H stretch usually appears as a sharper peak around 3600-3200 cm⁻¹. The C=O stretching vibration of the carboxylic acid gives rise to a strong, sharp peak in the range of 1725-1700 cm⁻¹. docbrown.info Additionally, C-H stretching vibrations from the aromatic ring and the aliphatic chain are expected in the 3100-2850 cm⁻¹ region. The presence of the aromatic ring is further confirmed by C=C stretching absorptions in the 1600-1450 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeApproximate Wavenumber (cm⁻¹)
Carboxylic Acid O-HStretch (H-bonded)3300 - 2500 (broad)
Phenolic O-HStretch3600 - 3200
Carboxylic Acid C=OStretch1725 - 1700
Aromatic C-HStretch3100 - 3000
Aliphatic C-HStretch2960 - 2850
Aromatic C=CStretch1600 - 1450

These are approximate ranges and can vary based on the specific molecular environment and sample state. docbrown.inforesearchgate.net

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is a powerful technique that allows for the precise determination of the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to elucidate its absolute configuration, bond lengths, bond angles, and intermolecular interactions in the solid state.

For this compound, obtaining a suitable single crystal would enable the unambiguous determination of its molecular structure. This would confirm the connectivity of the atoms and provide precise measurements of the geometry of the phenyl ring, the butanoic acid chain, and the relative orientation of the hydroxyl and carboxylic acid functional groups.

In cases where the molecule is chiral, X-ray crystallography of a single crystal containing a single enantiomer can determine its absolute stereochemistry. This is particularly crucial in pharmaceutical sciences, where different enantiomers can have vastly different biological activities. While this compound itself is not chiral, derivatives of it could be. For instance, the synthesis of a related compound, (S)-3-(4-bromophenyl)butanoic acid, has been reported, and its enantiomeric purity was confirmed using techniques that can be correlated with crystallographic data. orgsyn.org

The data obtained from X-ray crystallography, such as unit cell dimensions and atomic coordinates, provides the most definitive structural evidence for a compound in its solid form.

Electronic Circular Dichroism (ECD) for Stereochemical Elucidation

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly valuable for determining the absolute configuration of chiral compounds in solution.

While this compound is achiral, ECD would be a critical analytical tool for any of its chiral derivatives. The ECD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure, including the spatial arrangement of its chromophores (light-absorbing groups).

The chromophores in a chiral derivative of this compound would be the phenyl ring and the carbonyl group of the carboxylic acid. The interaction of these chromophores in a chiral environment would give rise to a characteristic ECD spectrum with positive and/or negative Cotton effects.

By comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration of the chiral center(s) can be confidently assigned. This method has become a powerful alternative to X-ray crystallography, especially when suitable single crystals cannot be obtained.

Computational and Theoretical Studies on 4 2 Hydroxyphenyl Butanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure and properties of molecules. These methods, such as Density Functional Theory (DFT), provide a foundational understanding of molecular orbitals and charge distribution, which are crucial for predicting chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons nih.gov. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability nih.gov.

CompoundEHOMO (eV)ELUMO (eV)ΔE (HOMO-LUMO Gap) (eV)
Benzoic Acid-7.89-1.456.44
2-Hydroxybenzoic Acid (Salicylic Acid)-7.45-1.585.87
4-Hydroxybenzoic Acid-6.98-1.345.64

Data for related aromatic carboxylic acids calculated using computational methods. The values serve as an approximation for understanding the electronic properties of 4-(2-hydroxyphenyl)butanoic acid.

Based on these related structures, it is expected that the HOMO of this compound would be localized on the electron-rich hydroxyphenyl ring, while the LUMO would be distributed over the carboxylic acid group and the aromatic system. The presence of the hydroxyl group is anticipated to raise the HOMO energy level compared to an unsubstituted phenyl ring, thereby potentially narrowing the HOMO-LUMO gap and increasing the molecule's reactivity.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites researchgate.netwolfram.com. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies regions of positive electrostatic potential (electron-poor), prone to nucleophilic attack wuxiapptec.com.

For this compound, the MEP map is expected to show distinct regions of charge localization:

Negative Potential: The highest electron density would be concentrated around the oxygen atoms of the phenolic hydroxyl group and the carboxylic acid group due to their high electronegativity. These red-colored regions are the most likely sites for interaction with electrophiles or for forming hydrogen bonds as an acceptor.

Positive Potential: The most significant regions of positive potential would be located on the hydrogen atom of the carboxylic acid and, to a lesser extent, the hydrogen of the phenolic hydroxyl group. These blue-colored areas highlight the acidic nature of these protons and their susceptibility to deprotonation or interaction with nucleophiles.

Neutral/Slightly Negative Potential: The phenyl ring itself would exhibit a region of delocalized π-electrons, generally showing a slightly negative potential above and below the plane of the ring, making it susceptible to certain electrophilic interactions. The aliphatic butanoic acid chain would be largely non-polar.

This charge distribution is fundamental to the molecule's acidity, solubility, and how it interacts with other molecules, such as biological receptors or solvents. The MEP provides a clear, visual hypothesis for the molecule's chemical reactivity semanticscholar.org.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility of a molecule and its interactions with the surrounding environment, such as a solvent.

The structure of this compound is not rigid; it possesses several rotatable single bonds, particularly within the butanoic acid side chain. This flexibility allows the molecule to adopt various three-dimensional conformations. The key sources of this flexibility are the rotations around the C-C bonds of the alkyl chain and the bond connecting the chain to the phenyl ring.

Conformational analysis aims to identify the stable, low-energy conformations that the molecule is most likely to adopt. For this compound, important conformational considerations include:

Side Chain Orientation: The butanoic acid chain can exist in an extended (linear) conformation or a more folded arrangement.

Intramolecular Hydrogen Bonding: A significant interaction that can influence conformation is the potential for an intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the carboxylic acid. This would lead to a more compact, cyclic-like structure. The relative stability of this hydrogen-bonded conformer versus more extended forms would depend on the energetic favorability of the bond versus steric hindrance.

Understanding the preferred conformations is crucial, as the three-dimensional shape of a molecule dictates how it can interact with other molecules, including its ability to fit into the active site of an enzyme.

Dihedral AngleDescription of RotationExpected Conformational States
C(ring)-C(chain)-C-CRotation of the butanoic acid chain relative to the phenyl ringInfluences the overall shape (extended vs. globular)
C-C-C-COOHRotation around the central C-C bond of the chainLeads to various gauche and anti conformations
C-C-COOHRotation of the carboxylic acid groupAffects potential for dimerization or intramolecular H-bonding

The interaction of this compound with solvents is a critical aspect of its chemistry, governing its solubility and reactivity in different media. MD simulations can model these interactions at an atomic level. Given its amphiphilic nature—possessing both polar (hydroxyl and carboxyl) and non-polar (phenyl ring and alkyl chain) regions—its behavior in solvents like water is complex.

In an aqueous environment, the following interactions are expected:

Hydrogen Bonding: The polar hydroxyl and carboxylic acid groups will act as both hydrogen bond donors and acceptors, forming strong hydrogen bonds with surrounding water molecules. This is the primary driver of its solubility in polar solvents.

Hydrophobic Interactions: The non-polar phenyl ring and the methylene groups of the butanoic acid chain will interact unfavorably with water, leading to hydrophobic hydration where water molecules form an ordered cage-like structure around these regions.

Solvation energetics involves calculating the free energy of solvation, which is the energy change associated with transferring a molecule from a vacuum into a solvent. A negative solvation free energy indicates that the solvated state is more stable. For this compound in water, the strong hydrogen bonding interactions are expected to contribute to a favorable (negative) solvation free energy. Studies on the microsolvation of phenol (B47542) in water have shown that interactions are stabilized by strong OH···O hydrogen bonds uit.no. MD simulations can quantify these energetic contributions and provide insight into how the molecule influences the structure of the surrounding solvent acs.orgacs.org.

Structure-Reactivity Prediction

The prediction of chemical reactivity is a primary goal of computational studies, integrating findings from both quantum chemical calculations and molecular dynamics. For this compound, a comprehensive picture of its reactivity can be assembled.

Electrophilic and Nucleophilic Sites: As indicated by the MEP analysis, the oxygen atoms are the primary nucleophilic centers, while the acidic hydrogens are the main electrophilic sites. The phenyl ring can also act as a nucleophile in electrophilic aromatic substitution reactions.

Acidity: The positive electrostatic potential on the carboxylic and phenolic hydrogens confirms their acidic nature. Quantum chemical calculations can be used to compute pKa values, predicting that the carboxylic acid proton is significantly more acidic than the phenolic proton.

Kinetic Stability: The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability. A moderately sized gap, as is expected for a phenolic acid, suggests that the molecule is stable but can participate in chemical reactions under appropriate conditions.

Antioxidant Activity: Phenolic compounds are well-known for their antioxidant properties, which are related to their ability to donate a hydrogen atom from a hydroxyl group to scavenge free radicals. Computational studies can predict this activity by calculating the bond dissociation enthalpy (BDE) of the O-H bond. A lower BDE indicates greater ease of hydrogen atom donation and thus higher potential antioxidant activity. Quantitative Structure-Activity Relationship (QSAR) studies on phenolic compounds have shown correlations between electronic properties and their antioxidant capabilities nih.govnih.govproquest.com. The reactivity of this compound as an antioxidant would be primarily determined by the stability of the phenoxyl radical formed after hydrogen donation.

By combining these theoretical approaches, a detailed and predictive understanding of the chemical nature of this compound can be achieved, guiding further experimental investigation and application.

Biological Activity Mechanisms and Biochemical Interactions of 4 2 Hydroxyphenyl Butanoic Acid

Modulation of Enzyme Activity

The structural characteristics of 4-(2-hydroxyphenyl)butanoic acid position it as a candidate for interacting with various enzymes, potentially modulating their catalytic functions.

Enzyme Inhibition Studies (e.g., Carboxypeptidase A)

While direct studies on the inhibition of carboxypeptidase A by this compound are not extensively documented, research on analogous compounds provides significant insights. Carboxypeptidase A is a zinc-containing metalloprotease that plays a crucial role in the digestion of proteins. Its active site contains a hydrophobic pocket that accommodates the C-terminal amino acid of peptide substrates.

Compounds with a butanoic acid backbone and an aromatic ring, similar to this compound, have been investigated as inhibitors of carboxypeptidase A. For instance, studies on ketone and alcohol analogues of peptide substrates have demonstrated competitive inhibition of this enzyme. The inhibitory potency of these molecules is influenced by their ability to interact with the enzyme's active site residues and the central zinc ion. The presence of a hydroxyl group on the phenyl ring of this compound could facilitate hydrogen bonding within the active site, potentially contributing to its inhibitory effect. The butanoic acid moiety can interact with the positively charged residues in the active site, mimicking the C-terminal carboxylate of a natural substrate.

The table below summarizes the inhibition of Carboxypeptidase A by various butanoic acid derivatives, illustrating the potential mechanism for this compound.

CompoundInhibition Constant (Ki)Type of Inhibition
(2RS)-2-benzyl-4-(3-methoxyphenyl)-4-oxobutanoic acid180 +/- 40 µMCompetitive
(2RS,4RS)-2-benzyl-4-(3-methoxyphenyl)-4-hydroxybutanoic acid190 +/- 10 µMCompetitive

Data sourced from studies on carboxypeptidase A inhibitors.

Receptor Binding and Ligand-Target Interactions

The potential for this compound to interact with biological receptors is an area of active investigation. The hydroxyphenyl group is a common motif in molecules that bind to a variety of receptors. For example, derivatives of hydroxyphenyl-containing amino acids have been explored for their affinity to neurotransmitter receptors.

While specific receptor binding data for this compound is limited, the structural similarities to other bioactive molecules suggest potential interactions. For instance, compounds with a 4-hydroxyphenyl group are known to interact with adrenergic receptors, which are involved in various physiological processes. The butanoic acid side chain could also play a role in orienting the molecule within a receptor's binding pocket, influencing affinity and selectivity. Further research, including competitive binding assays and molecular docking studies, is necessary to fully characterize the receptor binding profile of this compound.

Antioxidant Mechanisms and Radical Scavenging Pathways

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals. This compound, possessing a phenolic hydroxyl group, is expected to exhibit antioxidant activity.

The primary mechanism of antioxidant action for phenolic compounds involves the scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS). The hydroxyl group on the phenyl ring can donate a hydrogen atom to a free radical, thereby stabilizing the radical and preventing it from causing oxidative damage to cellular components like lipids, proteins, and DNA. The resulting phenoxyl radical is relatively stable due to resonance delocalization of the unpaired electron around the aromatic ring, which makes it less reactive than the initial free radical.

Studies on structurally similar compounds, such as derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, have demonstrated significant antioxidant properties. These compounds have been shown to effectively scavenge free radicals in various in vitro assays. It is highly probable that this compound employs a similar radical scavenging mechanism.

Antimicrobial Action Pathways

The investigation into the antimicrobial properties of phenolic acids and their derivatives has revealed their potential to combat various pathogens.

Antibacterial Mechanisms

The antibacterial activity of compounds structurally related to this compound has been reported. For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown efficacy against Gram-positive bacteria.

The proposed antibacterial mechanisms for phenolic compounds often involve the disruption of bacterial cell membranes. The lipophilic nature of the phenyl ring allows the molecule to partition into the lipid bilayer of the bacterial cell membrane, leading to a loss of integrity and increased permeability. This can result in the leakage of essential intracellular components and ultimately cell death. Additionally, these compounds can interfere with bacterial enzyme systems and metabolic pathways. The acidic nature of the butanoic acid side chain may also contribute to the antibacterial effect by acidifying the cytoplasm of the bacterial cell.

The table below presents the minimum inhibitory concentrations (MIC) of a related hydroxyphenyl derivative against various bacteria, suggesting a potential antibacterial spectrum for this compound.

OrganismMIC (µg/mL) of a 3-((4-hydroxyphenyl)amino)propanoic acid derivative
Staphylococcus aureus128
Enterococcus faecalis256

Data is illustrative and based on studies of structurally similar compounds.

Antifungal Mechanisms

Similar to their antibacterial action, phenolic compounds can also exhibit antifungal properties. Studies on derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown activity against fungal pathogens like Candida albicans. researchgate.net

The primary antifungal mechanism is believed to be the disruption of the fungal cell membrane's integrity. Ergosterol is a key component of the fungal cell membrane, and phenolic compounds can interfere with its synthesis or directly interact with it, leading to increased membrane fluidity and permeability. This can cause the leakage of cellular contents and inhibit fungal growth. Furthermore, these compounds can also inhibit essential fungal enzymes involved in processes such as cell wall synthesis and energy production. The butanoic acid moiety might also contribute to the creation of an unfavorable intracellular pH for the fungus.

Anti-inflammatory Response Pathways

There is currently no specific research data available to detail the anti-inflammatory response pathways associated with this compound. While phenolic acids as a class are known to exhibit anti-inflammatory properties through various mechanisms, such as the inhibition of pro-inflammatory enzymes and cytokines, studies specifically elucidating these actions for this compound are not present in the reviewed literature.

Neuroprotective Mechanisms

Specific neuroprotective mechanisms of this compound have not been documented in the available scientific literature. General neuroprotective effects of phenolic acids often involve antioxidant activities, modulation of signaling pathways like the ERK/CREB/BDNF pathway, and inhibition of neuroinflammation. nih.gov However, dedicated studies to determine if and how this compound engages in these or other neuroprotective pathways are absent.

Metabolic Pathways and Biosynthesis of 4 2 Hydroxyphenyl Butanoic Acid

Natural Occurrence and Isolation from Biological Sources

4-(2-Hydroxyphenyl)butanoic acid is a phenolic acid whose presence in natural sources is not as extensively documented as its isomer, 4-(4-hydroxyphenyl)butanoic acid. While many phenolic acids are common in plants, fruits, and fermented foods, specific identification of the 2-hydroxy isomer is limited in scientific literature. Its potential existence is often as a minor metabolite resulting from the biotransformation of other compounds by microorganisms or within an organism's metabolic system.

Isolation of this specific compound from complex biological matrices would typically involve extraction with polar organic solvents, followed by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) for separation and purification. Identification would then be confirmed using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate its precise chemical structure, distinguishing it from other isomers.

Biosynthetic Pathways and Precursor Incorporation Studies

Detailed biosynthetic pathways leading specifically to this compound are not well-established in the current body of scientific research. General biosynthesis of hydroxyphenylalkanoic acids in organisms often involves the shikimate pathway, which produces aromatic amino acids like phenylalanine and tyrosine. These amino acids can then undergo a series of enzymatic modifications, including deamination, hydroxylation, and side-chain modifications, to form various phenolic compounds.

It is plausible that this compound could be synthesized via the metabolism of a precursor like 2-coumaranone (B42568) (a cyclic ester) or through the degradation of more complex aromatic structures. However, specific precursor incorporation studies that definitively trace the metabolic route to this compound are not prominently reported. The formation may occur as a side reaction or a minor pathway in the metabolism of related phenylpropanoids or other aromatic compounds.

Biotransformation and Microbial Metabolism

The biotransformation of chemical compounds by microorganisms is a critical area of study, revealing how complex molecules are built up and broken down in nature.

Enzymatic Conversion Pathways

Specific enzymatic pathways detailing the conversion of substrates like L-methionine directly to this compound are not described in the literature. Enzymatic conversions involving related structures, however, are well-documented. For instance, the conversion of 2-hydroxy-4-(methylthio)butanoic acid (HMB) to L-methionine is a known stereospecific process in animals, involving enzymes like L-2-hydroxy acid oxidase and D-2-hydroxy acid dehydrogenase. While this pathway does not produce this compound, it exemplifies the types of enzymatic reactions (oxidation, dehydrogenation) that are central to the metabolism of hydroxy acids. The synthesis of this compound in a laboratory setting can be achieved through chemical reactions, such as the cyclization of the corresponding keto acid to form a tetralone intermediate.

Microbial Degradation and Utilization (e.g., by Pseudomonas species)

Bacteria from the genus Pseudomonas are renowned for their metabolic versatility and their ability to degrade a wide range of aromatic compounds, often using them as a sole source of carbon and energy. While direct studies on the degradation of this compound by Pseudomonas are scarce, the degradation pathways for similar aromatic acids are well-characterized.

Typically, aerobic degradation of aromatic compounds by Pseudomonas involves:

Hydroxylation: Introduction of additional hydroxyl groups onto the aromatic ring, often preparing it for cleavage.

Ring Cleavage: The aromatic ring is opened by dioxygenase enzymes. This can occur via ortho-cleavage or meta-cleavage pathways, leading to different aliphatic intermediates.

Further Metabolism: The resulting aliphatic acids are then funneled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle.

Given the structural similarity of this compound to other compounds known to be degraded by Pseudomonas, it is highly probable that strains within this genus possess the enzymatic machinery to utilize it.

Endogenous Production and Metabolic Roles in Organisms

There is limited evidence for the significant endogenous production of this compound in plants or animals as a primary metabolite with a defined biological role. It is more likely to appear as a transient or minor intermediate in the metabolic processing of other, more complex molecules. For example, it could be a product of gut microbiome metabolism, where dietary polyphenols are broken down into simpler phenolic acids. These microbial metabolites can then be absorbed by the host, potentially exerting biological effects. The specific metabolic roles or signaling functions of this compound itself have not been clearly elucidated and remain an area for further investigation.

Analytical Methodologies for 4 2 Hydroxyphenyl Butanoic Acid Determination

Chromatographic Separation Techniques

Chromatography is a powerful laboratory technique for the separation of mixtures. For a compound like 4-(2-hydroxyphenyl)butanoic acid, which possesses both a hydroxyl and a carboxylic acid group, several chromatographic approaches can be employed.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of phenolic compounds. Reversed-phase HPLC, often coupled with a Diode Array Detector (DAD) or a UV-Vis detector, is commonly used for the separation and quantification of these analytes. The separation is typically achieved on a C18 column, which is a nonpolar stationary phase.

A common mobile phase for the analysis of phenolic acids consists of a gradient mixture of an organic solvent, such as methanol (B129727) or acetonitrile (B52724), and acidified water (often with formic acid or acetic acid) to ensure the analytes are in their protonated form, which improves peak shape and retention. frontiersin.org For instance, a study on various phenolic acids utilized a gradient of acetonitrile and water containing 0.1% formic acid. nih.gov The use of a DAD allows for the simultaneous monitoring of absorbance at multiple wavelengths, which aids in the identification and purity assessment of the chromatographic peaks. nih.gov

ParameterTypical Condition
Column Reversed-phase C18
Mobile Phase Gradient of Acetonitrile/Methanol and Water (with 0.1% Formic Acid)
Detector Diode Array Detector (DAD) or UV-Vis

This table presents typical parameters for the HPLC analysis of phenolic acids like this compound.

Gas Chromatography (GC) is another robust technique for the analysis of volatile and thermally stable compounds. youtube.com However, this compound, with its polar hydroxyl and carboxylic acid functional groups, is non-volatile and prone to thermal degradation at the high temperatures used in GC analysis. nih.govyoutube.com Therefore, a crucial derivatization step is required prior to GC analysis to increase the compound's volatility and thermal stability. nih.govyoutube.com

The most common derivatization method for compounds containing active hydrogens (like in -OH and -COOH groups) is silylation. youtube.com This process involves replacing the active hydrogen with a non-polar trimethylsilyl (B98337) (TMS) group. nih.govyoutube.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. nih.govbiorxiv.org After derivatization, the now volatile TMS-derivative of this compound can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.govnih.gov

Derivatization TechniqueReagent ExamplePurpose
Silylation BSTFA, MSTFAReplaces active hydrogens with TMS groups, increasing volatility and thermal stability. nih.govnih.govyoutube.com
Alkylation -Converts acidic protons to esters or ethers. nih.gov
Acylation -Protects functional groups and improves chromatographic properties. nih.gov

This table outlines common derivatization techniques necessary for the GC analysis of this compound.

For the detection of trace amounts of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is the method of choice. mdpi.com This technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. mdpi.comnih.gov

Ultra-High-Pressure Liquid Chromatography (UPLC), a variant of HPLC that uses smaller particles and higher pressures, can significantly shorten analysis times without compromising resolution. mdpi.comnih.gov When coupled with a mass spectrometer, typically using an Electrospray Ionization (ESI) source, it allows for the detection of analytes at very low concentrations. nih.gov The ESI process generates gas-phase ions from the liquid eluent, which are then analyzed by the mass spectrometer. ESI is particularly susceptible to matrix effects, an important consideration in complex samples. nih.gov Tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific fragmentation patterns of the target analyte, which drastically reduces background noise and improves detection limits. frontiersin.orgchromatographyonline.com

Sample Preparation and Matrix Effects in Complex Biological and Environmental Samples

Analyzing this compound in complex matrices such as blood serum, urine, or environmental water samples presents a significant challenge due to the presence of numerous interfering compounds like proteins, salts, and other organic molecules. nih.govnih.gov These interferences, collectively known as the sample matrix, can adversely affect the accuracy and precision of the analysis. A thorough sample preparation procedure is therefore essential to remove these interferences and to isolate the analyte of interest. nih.gov

Common sample preparation techniques include:

Protein Precipitation: For biological samples like serum or plasma, proteins are often removed by adding an organic solvent such as methanol or acetonitrile, which causes the proteins to precipitate out of the solution. nih.gov

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. For instance, after acidifying the sample, the protonated form of this compound can be extracted into an organic solvent like ethyl acetate. frontiersin.orgnih.gov

Solid-Phase Extraction (SPE): SPE is a highly effective cleanup method where the sample is passed through a cartridge containing a solid adsorbent. The analyte can be retained on the sorbent while interferences are washed away, after which the analyte is eluted with a different solvent. nih.gov

Matrix effects are a major concern, especially in LC-MS analysis. nih.gov They occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal). nih.govnih.gov This can lead to inaccurate quantification. To mitigate matrix effects, several strategies can be employed, including:

Diluting the sample to reduce the concentration of interfering substances. chromatographyonline.com

Using matrix-matched calibration standards, where the standards are prepared in a blank matrix similar to the sample. chromatographyonline.com

Employing an internal standard, preferably a stable isotope-labeled version of the analyte, which behaves similarly to the analyte during sample preparation and analysis and can compensate for signal variations. nih.govchromatographyonline.com

Quantitative Analysis and Detection Limits

Quantitative analysis involves determining the exact amount of this compound in a sample. This is typically achieved by creating a calibration curve using standards of known concentrations. The response of the analytical instrument is plotted against the concentration of the standards, and the concentration of the analyte in the unknown sample is determined by interpolation from this curve.

The sensitivity of an analytical method is characterized by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. chromatographyonline.com

For phenolic acids similar to this compound, LC-MS/MS methods have demonstrated very low detection limits. For example, a validated UPLC-MS/MS method for the analysis of various phenyl- and indole-containing acids in human serum reported Lower Limits of Quantitation (LLOQs) ranging from 0.02 to 0.25 µmol/L. nih.gov Another study on short-chain fatty acids using HPLC-MS-MS after derivatization reported LOQ values as low as 0.01 ng/mL for some analytes. sciex.com A method for determining 2-hydroxy-4-(methylthio)butanoic acid in bovine serum and seawater using ESI-MS-MS achieved an LOQ of 1 ng/mL. chromatographyonline.com These values highlight the exceptional sensitivity of modern mass spectrometry-based techniques for the trace analysis of organic acids in complex biological and environmental matrices.

Analytical TechniqueTypical LOQ RangeReference
UPLC-MS/MS 0.02 - 0.25 µmol/L nih.gov
HPLC-MS/MS (derivatized) 0.01 - 0.1 ng/mL sciex.com
ESI-MS-MS 1 ng/mL chromatographyonline.com

This table shows examples of Limits of Quantification (LOQ) for similar organic acids using various mass spectrometry-based methods, indicating the potential sensitivity for this compound analysis.

Structure Activity Relationship Sar Studies of 4 2 Hydroxyphenyl Butanoic Acid Derivatives

Impact of Substituent Modifications on Biological Activities

The biological activity of 4-(2-hydroxyphenyl)butanoic acid derivatives can be significantly altered by the introduction, removal, or modification of various substituents on the aromatic ring and the butanoic acid side chain. These changes can affect the compound's electronic properties, lipophilicity, and steric profile, which in turn influence its interaction with biological targets.

Research on related phenolic acids has demonstrated that the number and position of hydroxyl (-OH) groups on the phenyl ring are paramount for antioxidant activity. For instance, studies on dihydroxybenzoic acids have shown that compounds with hydroxyl groups in the ortho or para positions exhibit stronger antioxidant potential compared to those with a meta arrangement. nih.gov This is attributed to the ability to form stable phenoxy radicals through resonance. While specific studies on a broad range of substituted this compound analogs are limited, general principles from related phenolic compounds suggest that:

Hydroxyl Group Position: The ortho-hydroxyl group in the parent compound is crucial. Shifting it to the meta or para position would likely alter its biological activity profile, including its antioxidant and enzyme-inhibiting properties.

Additional Ring Substituents: The introduction of other groups, such as methoxy (B1213986) (-OCH3), alkyl, or halogen moieties, onto the phenyl ring can modulate activity. Methoxy groups, for example, have been shown in other phenolic acids to sometimes reduce antioxidant activity compared to the corresponding hydroxylated compounds. nih.gov However, they can also enhance other biological effects or improve pharmacokinetic properties.

Side Chain Modifications: Alterations to the butanoic acid side chain, such as esterification of the carboxylic acid, amidation, or changes in chain length, can have a profound impact. For example, the synthesis of amide derivatives from phenolic acids has been shown to yield compounds with significant antioxidant activity, particularly when additional hydroxyl or methoxy groups are present. nih.gov The conversion of the carboxylic acid to a hydrazide has been shown to influence antimicrobial activity in related 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. nih.gov

Table 1: Predicted Impact of Substituent Modifications on the Biological Activity of this compound Derivatives (Based on General Phenolic Acid SAR)

ModificationPredicted Effect on Biological ActivityRationale
Additional hydroxyl group on the phenyl ringPotential increase in antioxidant activityEnhanced ability to donate hydrogen atoms and stabilize radical species.
Methylation of the phenolic hydroxyl groupLikely decrease in antioxidant activityThe free hydroxyl group is often essential for radical scavenging.
Introduction of electron-withdrawing groups (e.g., -NO2)Variable; may decrease antioxidant activity but enhance othersAlters the electronic distribution of the phenyl ring.
Esterification of the carboxylic acidMay alter solubility and cell permeability, potentially acting as a prodrugCan improve pharmacokinetic properties.
Amidation of the carboxylic acidCan lead to compounds with significant biological activities, including antioxidant effectsIntroduces new hydrogen bonding capabilities.

Stereochemical Influence on Biological Efficacy

Chirality plays a pivotal role in the biological activity of many drugs, as biological systems such as enzymes and receptors are themselves chiral. nih.gov While this compound itself is achiral, many of its derivatives, particularly those with substitutions on the butanoic acid side chain, can be chiral. For instance, the introduction of a hydroxyl group at the α- or β-position of the side chain would create a stereocenter.

General principles of stereochemistry in drug action suggest that enantiomers of a chiral drug can exhibit significant differences in their pharmacological and toxicological profiles. nih.gov One enantiomer may be significantly more active (the eutomer), while the other may be less active or even contribute to undesirable side effects (the distomer). This stereoselectivity arises from the differential ability of the enantiomers to interact with their chiral biological targets. nih.gov

For example, in studies of the chiral compound 3-Br-acivicin and its derivatives, only the isomers with a specific stereochemistry ((5S, αS)) displayed significant antiplasmodial activity. nih.govresearchgate.net This was attributed to stereoselective uptake by amino acid transporters and a better fit at the target enzyme. nih.govresearchgate.net Although direct stereochemical studies on this compound derivatives are not widely reported, it is highly probable that if chiral derivatives were synthesized, their biological efficacy would be stereodependent.

Table 2: Hypothetical Stereochemical Influence on the Biological Activity of a Chiral this compound Derivative

EnantiomerHypothetical Biological ActivityRationale
(R)-enantiomerPotentially higher or lower activity compared to the (S)-enantiomerDifferential binding affinity to a chiral biological target (e.g., enzyme active site, receptor).
(S)-enantiomerPotentially higher or lower activity compared to the (R)-enantiomerThe three-dimensional arrangement of substituents affects the fit within the binding pocket.
Racemic mixtureActivity would be a composite of the two enantiomersMay have a different overall therapeutic profile than the pure enantiomers.

Comparative Analysis with Structurally Similar Phenolic Acids and Fatty Acids

The biological activities of this compound can be contextualized by comparing it to other structurally related phenolic acids and fatty acids.

Phenolic Acids: Compared to other phenolic acids, the defining features of this compound are the ortho-position of the hydroxyl group and the four-carbon aliphatic side chain terminating in a carboxylic acid.

Cinnamic vs. Benzoic Acid Derivatives: In many cases, cinnamic acid derivatives (with a C3 propenoic acid side chain) show different, and sometimes improved, activity over their benzoic acid counterparts (C1 carboxylic acid). nih.gov The butanoic acid side chain of this compound provides greater flexibility and lipophilicity than a simple benzoic acid structure, which could influence its absorption, distribution, and target interactions.

Dihydrocaffeic Acid: This compound, also a phenylpropanoic acid derivative but with two hydroxyl groups (meta and para), is known for its antioxidant properties. The presence of the second hydroxyl group in dihydrocaffeic acid likely contributes to its potent radical scavenging activity. bldpharm.com The single ortho-hydroxyl of this compound may confer a different spectrum of activity.

Raspberry Ketone: This compound, 4-(4-hydroxyphenyl)butan-2-one, is structurally very similar, differing by having a ketone instead of a carboxylic acid and the hydroxyl group in the para position. mdpi.com The change from a carboxylic acid to a ketone significantly alters the compound's acidity and hydrogen bonding potential, likely leading to different biological targets and activities.

Fatty Acids: The butanoic acid portion of the molecule invites comparison with short-chain fatty acids (SCFAs). Butanoic acid itself is known to have various biological effects, including acting as a histone deacetylase (HDAC) inhibitor. biointerfaceresearch.com It is plausible that this compound or its derivatives could share some mechanisms of action with SCFAs, while the phenolic moiety provides an additional site for interaction with biological targets, potentially leading to a unique or hybrid activity profile.

Table 3: Comparative Structural and Functional Features

CompoundKey Structural FeaturesKnown Biological Activities
This compound ortho-Hydroxyphenyl group, C4 carboxylic acid side chain(Activities under investigation)
Benzoic Acid DerivativesPhenyl group directly attached to a carboxylic acidVaries with substitution (e.g., antioxidant)
Cinnamic Acid DerivativesPhenyl group attached to a C3 propenoic acid side chainOften potent antioxidants and enzyme inhibitors
Butanoic Acid (Butyrate)C4 short-chain fatty acidHDAC inhibition, energy source for colonocytes
Raspberry Ketonepara-Hydroxyphenyl group, C4 ketone side chainFragrance, reported effects on lipid metabolism

Potential Applications in Materials Science and Biotechnology Non Clinical Focus

Incorporation into Polymeric Systems and Hydrogels for Advanced Materials

While specific research detailing the incorporation of 4-(2-hydroxyphenyl)butanoic acid into polymeric systems is not extensively documented in publicly available literature, its chemical structure provides a strong theoretical basis for its use in creating advanced materials like hydrogels. The formation of hydrogels relies on the cross-linking of polymer chains, a process for which this compound is well-suited.

The presence of hydrophilic groups such as -COOH (carboxylic acid) and -OH (hydroxyl) on a polymer backbone is fundamental to a material's ability to form a hydrogel. nih.gov These functional groups can participate in various cross-linking reactions. For instance, the carboxylic acid group can react with hydroxyl or amine groups on other polymer chains through condensation reactions to form ester or amide linkages, respectively. nih.gov Additionally, the hydroxyl and carboxylic acid moieties can form strong hydrogen bonds, which can act as physical cross-links, creating a stable, water-absorbent three-dimensional network. nih.gov

Although direct examples are lacking for this specific isomer, other butanoic acid derivatives are recognized as potential building blocks for creating novel polymers with unique properties. ontosight.ai

Table 1: Potential Roles of Functional Groups in this compound in Polymer and Hydrogel Formation

Functional GroupPotential Role in Polymerization/Cross-linkingType of InteractionReference
Carboxylic Acid (-COOH)Can form ester bonds with hydroxyl groups or amide bonds with amine groups.Covalent (Condensation Reaction) nih.gov
Hydroxyl (-OH)Can form ester bonds with carboxylic acids or be targeted by specific cross-linking chemistries.Covalent or Hydrogen Bonding nih.govnih.gov
Both -COOH and -OHContribute to the hydrophilicity of the polymer network and can participate in hydrogen bonding.Physical (Hydrogen Bonding) nih.gov

Role as Intermediates in Organic Synthesis for Specialized Chemical Building Blocks

This compound is classified as an organic building block, a foundational molecule used in the synthesis of more complex chemical structures. bldpharm.comsigmaaldrich.com Its value in organic synthesis stems from the reactivity of its functional groups, which can be selectively modified to create a variety of derivatives.

While specific syntheses starting from this compound to produce other specialized building blocks are not detailed in the available research, the general synthetic routes used to prepare related compounds illustrate its potential. For example, the synthesis of the related isomer, 4-(4-hydroxyphenyl)butanoic acid, involves multiple steps that showcase the chemical transformations possible on such a scaffold. One method involves a Friedel-Crafts reaction using succinic anhydride (B1165640), followed by a reduction and finally demethylation to yield the final product. guidechem.com Another method utilizes the simple hydrolysis of 4-(4-methoxyphenyl)butanoic acid using hydrobromic acid. guidechem.com

These synthetic pathways highlight that the aromatic ring, the carboxylic acid, and the hydroxyl group can all be sites for chemical modification. For instance, the hydroxyl group can be converted into an ether or ester, the carboxylic acid can be transformed into an ester, amide, or acid chloride, and the aromatic ring can undergo electrophilic substitution reactions. This versatility allows chemists to use this compound as a starting point for creating a diverse range of more complex molecules for various industrial and research purposes.

Table 2: Synthetic Utility of this compound

FeatureDescriptionPotential Synthetic TransformationsReference
ClassificationOrganic Building BlockUsed as a starting material for more complex molecules. bldpharm.comsigmaaldrich.com
Key Functional GroupsCarboxylic Acid, Phenolic HydroxylThese groups serve as reactive sites for chemical modification. guidechem.com
Demonstrated Reactions (on related isomers)Friedel-Crafts acylation, reduction of a ketone, and demethylation of a methoxy (B1213986) ether.Illustrates the chemical reactivity of the molecular scaffold. guidechem.com

Biotechnological Production and Engineering of Biosynthetic Pathways for Industrial Applications

The production of specialty chemicals through microbial fermentation is a rapidly advancing field, offering a sustainable alternative to traditional chemical synthesis. However, there is no specific information in the reviewed literature describing a natural or engineered biosynthetic pathway for the production of this compound.

Research in metabolic engineering has successfully established microbial production for structurally related compounds. For instance, pathways have been constructed in yeast, such as Kluyveromyces marxianus, to produce hexanoic acid. nih.gov This was achieved by introducing a combination of genes from bacteria and yeast to create a novel chain elongation pathway. nih.gov Similarly, the metabolic pathways of yeast and acetic acid bacteria are well-understood and have been manipulated for the production of various organic acids and flavor compounds during processes like vinegar fermentation. nih.gov These microorganisms metabolize primary metabolites like amino acids and fatty acids into a wide array of secondary metabolites. nih.gov

The biosynthesis of aromatic compounds in microbes often originates from central metabolism through pathways like the shikimate pathway, which produces aromatic amino acids. These amino acids can then be converted through various enzymatic steps into other valuable compounds. While a direct pathway to this compound is not documented, the existence of engineered pathways for other organic acids suggests that it could be a future target for metabolic engineering. This would likely involve identifying or engineering enzymes capable of catalyzing the specific steps required to synthesize the target molecule from a common microbial precursor.

Q & A

Basic Research Questions

Q. How can researchers design a synthesis protocol for 4-(2-hydroxyphenyl)butanoic acid derivatives with potential antimicrobial activity?

  • Methodological Answer : Derivatives can be synthesized via refluxing precursor compounds (e.g., benzimidazole derivatives) with aqueous NaOH under controlled conditions. For example, describes heating a mixture of benzimidazole derivatives with 20% NaOH at reflux for 4 hours, followed by pH adjustment to 6 using dilute acetic acid. Purification involves dissolution in 2% NaOH, filtration, and reprecipitation. This method yields compounds like 3-(1H-benzo[d]imidazol-2-yl)-4-((2-hydroxyphenyl)amino)butanoic acid, which can be screened for antimicrobial activity using agar diffusion assays .

Q. What analytical techniques are recommended for characterizing the structural purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are critical. In , IR spectra identified key functional groups (e.g., -OH and -COOH stretching at ~2500–3300 cm⁻¹), while NMR provided structural confirmation (e.g., aromatic proton signals at δ 6.8–7.4 ppm). High-performance liquid chromatography (HPLC) with UV detection can assess purity, and elemental analysis verifies stoichiometric ratios (e.g., C, H, N percentages) .

Q. How should researchers handle safety and toxicity concerns when working with this compound in the lab?

  • Methodological Answer : While direct safety data for this compound is limited, analogous phenolic acids (e.g., 2-(4-Cyclohexylphenyl)butanoic acid in ) require strict precautions:

  • Use fume hoods to avoid inhalation of aerosols.
  • Wear nitrile gloves and safety goggles to prevent skin/eye contact (GHS Category 2A/2B).
  • Store at 2–8°C in airtight containers to prevent degradation.
  • In case of exposure, rinse eyes with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies (e.g., neuroprotective vs. cytotoxic effects) may arise from structural variations or assay conditions. Researchers should:

  • Perform comparative studies using standardized assays (e.g., MTT for cytotoxicity vs. oxygen-glucose deprivation models for neuroprotection).
  • Use computational tools (e.g., molecular docking) to analyze binding affinities to targets like NMDA receptors or antimicrobial enzymes.
  • Validate findings across multiple cell lines (e.g., SH-SY5Y neurons in ) and animal models .

Q. How can structure-activity relationship (SAR) studies optimize the anticancer properties of this compound analogs?

  • Methodological Answer :

  • Modification Sites : Introduce substituents at the phenyl ring (e.g., halogens or methyl groups) to enhance lipophilicity and membrane permeability. highlights fluorine’s role in altering reactivity in fluorophenyl analogs.
  • Functional Groups : Replace the hydroxyl group with acetylated or glycosylated moieties to improve bioavailability.
  • In Vivo Testing : Use xenograft models to evaluate tumor inhibition rates and pharmacokinetics (e.g., half-life via LC-MS/MS analysis) .

Q. What mechanistic approaches are suitable for studying the neuroprotective effects of this compound?

  • Methodological Answer :

  • Oxidative Stress Models : Measure ROS scavenging in neuronal cells using DCFH-DA fluorescence.
  • Apoptosis Pathways : Assess caspase-3/7 activation via luminescent assays.
  • Gene Expression : Perform qPCR or RNA-seq to identify upregulated neuroprotective genes (e.g., Nrf2 or BDNF) in treated cells .

Key Notes

  • Use numerical identifiers (e.g., ) for citations, ensuring traceability to methodologies and safety protocols.
  • Advanced questions emphasize mechanistic and comparative studies, while basic questions focus on synthesis and characterization.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.